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molecular formula C9H16N2O B1357577 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one CAS No. 141549-84-0

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one

Cat. No. B1357577
M. Wt: 168.24 g/mol
InChI Key: RWTIGSVLCKEUPK-UHFFFAOYSA-N
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Patent
US05256656

Procedure details

To N,N-bis(2,2-dimethoxyethyl)methylamine (61 g, 0.30 mol) was added distilled water (630 ml) and concentrated hydrochloric acid (101 ml, 1.21 mol) and a solution was heated to reflux for 1 hr. Subsequently, to the solution was added under ice-cooling an aqueous solution of sodium hydroxide (48.5 g sodium hydroxide, 200 ml water)(which was called "A solution"). On one hand, "A solution" was added at room temperature while stirring to an aqueous solution of disodium phosphate 12 hydrate (114.4 g) and citric acid (54.1 g) in water (709 ml) which was separately prepared. To a mixture were added acetone dicarboxylic acid (85.8 g, 0.59 mol) and methylamine hydrochloride (35.9 g, 0.53 mol). An aqueous sodium hydroxide solution was added to adjust the pH to 5 and the mixture was reacted for 15 hrs. To the reaction solution was added dropwise under ice-cooling concentrated hydrochloric acid (175 ml). The aqueous layer was washed with ethyl acetate ( 1000 ml ×2) and sodium hydroxide (126 g) was added to the aqueous layer. The layer was extracted with chloroform (1000 ml ×3), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue (23 g) was separated by column chromatography (Florisil, ethyl acetate) to give a crude product. Recrystallization from hexane afforded the title compound (6.2 g).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two
Name
Quantity
630 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
disodium phosphate 12 hydrate
Quantity
114.4 g
Type
reactant
Reaction Step Four
Quantity
54.1 g
Type
reactant
Reaction Step Four
Name
Quantity
709 mL
Type
solvent
Reaction Step Four
Name
acetone dicarboxylic acid
Quantity
85.8 g
Type
reactant
Reaction Step Five
Quantity
35.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
175 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COC(OC)[CH2:4][N:5]([CH3:12])[CH2:6]C(OC)OC.Cl.[OH-].[Na+].O.O.O.O.O.O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].[C:37](O)(=O)[CH2:38][C:39]([CH2:44][C:45](O)=O)(C(O)=O)[OH:40].CC(C)=O.C(O)=O.C(O)=O.Cl.[CH3:61][NH2:62]>O>[O:40]=[C:39]1[CH2:38][CH:37]2[N:62]([CH3:61])[CH:45]([CH2:4][N:5]([CH3:12])[CH2:6]2)[CH2:44]1 |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18,20.21.22,23.24|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
COC(CN(CC(OC)OC)C)OC
Step Two
Name
Quantity
101 mL
Type
reactant
Smiles
Cl
Name
Quantity
630 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
disodium phosphate 12 hydrate
Quantity
114.4 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
54.1 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
709 mL
Type
solvent
Smiles
O
Step Five
Name
acetone dicarboxylic acid
Quantity
85.8 g
Type
reactant
Smiles
CC(=O)C.C(=O)O.C(=O)O
Name
Quantity
35.9 g
Type
reactant
Smiles
Cl.CN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
175 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Subsequently, to the solution was added under ice-
ADDITION
Type
ADDITION
Details
On one hand, "A solution" was added at room temperature
CUSTOM
Type
CUSTOM
Details
was separately prepared
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 15 hrs
Duration
15 h
ADDITION
Type
ADDITION
Details
To the reaction solution was added dropwise under ice-
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate ( 1000 ml ×2) and sodium hydroxide (126 g)
ADDITION
Type
ADDITION
Details
was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The layer was extracted with chloroform (1000 ml ×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue (23 g) was separated by column chromatography (Florisil, ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
O=C1CC2CN(CC(C1)N2C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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